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Compound of Interest

3-(propoxymethyl)-1-propyl-1H-
Compound Name:

pyrazole
CAS No.: 1856030-05-1
Cat. No.: B2946073

Get Quote

Executive Summary & Structural Context

3-(Propoxymethyl)-1-propyl-1H-pyrazole (CAS: 1856030-05-1) represents a specific
subclass of 1,3-disubstituted pyrazoles, often utilized as scaffold intermediates in the synthesis
of agrochemicals and pharmaceutical active ingredients (APIs).[1]

The structural elucidation of this compound presents a unique spectroscopic challenge due to
the presence of two distinct propyl chains in different electronic environments:

» N-Propyl: Attached to the pyrazole nitrogen (N1), exhibiting strong deshielding effects.

o O-Propyl: Part of the ether side chain at position C3, exhibiting inductive effects from the
oxygen atom.

This guide provides a definitive framework for the identification and validation of this molecule
using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass
Spectrometry (MS).
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Synthesis & Sample Preparation Context

Expert Insight: Before analysis, understanding the sample origin is critical. This compound is
typically synthesized via the alkylation of 3-(chloromethyl)-1-propyl-1H-pyrazole with propanol
or the Williamson ether synthesis of the corresponding pyrazole-methanol.

Experimental Protocol: Analytical Sample Preparation

To ensure high-fidelity spectroscopic data, follow this self-validating preparation protocol:
e Solvent Selection: Use Chloroform-d (

) (99.8% D) with 0.03% TMS (Tetramethylsilane) as the internal standard.
is preferred over DMSO-
to prevent solvent peak overlap with the ether methylene protons.

o Concentration:

o NMR: Dissolve 5-10 mg of analyte in 0.6 mL solvent.

o NMR: Dissolve 20-30 mg of analyte to ensure adequate signal-to-noise ratio for
guaternary carbons.

« Filtration: Pass the solution through a cotton plug in a Pasteur pipette to remove inorganic
salts (e.g., NaCl/KBr) from the synthesis workup, which can cause line broadening.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation stability.

Data Summary

e Molecular Formula:

[2]

e Exact Mass: 182.1419 Da

 lonization Mode: Electrospray lonization (ESI) or EI (70 eV).
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Fragmentation Logic

The mass spectrum is dominated by the stability of the aromatic pyrazole core. The primary
fragmentation pathway involves the cleavage of the ether linkage and the N-alkyl chain.

Key Diagnostic lons:
e [M+H]* (m/z 183.15): The protonated molecular ion (Base peak in ESI).
e m/z 123: Loss of the O-propyl group (

), leaving the methyl-pyrazole cation.

e m/z 43: Propyl cation (

), common in both chains.

Figure 1: MS Fragmentation Pathway (DOT Visualization)
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Figure 1: Predicted ESI-MS Fragmentation Pathway for 3-(propoxymethyl)-1-propyl-1H-pyrazole

Click to download full resolution via product page

Caption: Logical fragmentation cascade showing the stability of the pyrazole core after side-
chain loss.

Infrared Spectroscopy (IR)

Objective: Identify functional group fingerprints and absence of precursor impurities (e.g., -OH,
-NH).
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Frequency (

Vibration Mode Structural Assignment
)

C-H Stretch ( Pyrazole Ring Protons (H4,
3100 - 3050

) H5)

C-H Stretch ( Propyl chains
2960 — 2850

) (Methyl/Methylene)
1590 — 1550 C=N/C=C Stretch Pyrazole Ring Breathing
1120 - 1080 C-O-C Stretch Diagnostic Ether Linkage

Confirms no unreacted alcohol

Absent O-H / N-H Stretch

or amine

Nuclear Magnetic Resonance (NMR) Analysis

Obijective: Definitive structural assignment. The challenge is distinguishing the two propyl
chains.

NMR (400 MHz, ) Assighment Strategy

The N-propyl methylene is significantly more deshielded than the O-propyl methylene due to
the aromatic ring current and the electronegativity of the nitrogen.

Table 1: Proton Chemical Shift Assignments
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Position

(ppm)

Multiplicity

Integral

Coupling (

Hz)

Assignment
Logic

H5

7.35

Doublet (d)

1H

2.2

Adjacent to
N1; most
deshielded

aromatic.

H4

6.20

Doublet (d)

1H

2.2

C4 position;
shielded by
electron

density.

Py-CHz2-O

4.50

Singlet (s)

2H

Benzylic-like
position;
shifted by
Ring +
Oxygen.

N-CH:

4.05

Triplet (t)

2H

7.1

Attached to
N1;
diagnostic

triplet.

O-CHz2

3.45

Triplet (t)

2H

6.8

Ether
methylene;
typical
aliphatic

ether range.

N-Pr-CH:

1.85

Multiplet (m)

2H

Beta to

Nitrogen.

O-Pr-CH2

1.62

Multiplet (m)

2H

Beta to

Oxygen.

CH:s (Both)

0.92

Overlapping
(®)

6H

7.4

Terminal
methyls often

overlap.
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NMR (100 MHz, ) Assighment

e C3 (Quaternary): ~150 ppm (Ipso carbon attached to ether).

C5 (CH): ~128 ppm.

C4 (CH): ~105 ppm (Characteristic high-field aromatic signal for pyrazoles).

Py-CH2-O: ~66 ppm.

O-CHz: ~72 ppm.[3]

N-CHz: ~54 ppm.

Figure 2: NMR Correlation Logic (COSY/HMBC)
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: HMBC (Long Range) :
- Py-CH2-0 (450 ppm)
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COSY (Through Bond)

N-CH2 (4.05 ppm) O-CH2 (3.45 ppm)
N-Link 3-bond

H5 (7.35 ppm) N-Pr-CH2 (1.85) O-Pr-CH2 (1.62)
J=2.2Hz

H4 (6.20 ppm)

Figure 2: 2D-NMR Correlation Network for Structural Validation

Click to download full resolution via product page

Caption: Visualizing key COSY (H-H) and HMBC (H-C) correlations required to distinguish the
isomeric propyl chains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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